molecular formula C11H19NO2 B13041145 tert-Butyl 2,5-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxylate

tert-Butyl 2,5-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxylate

Cat. No.: B13041145
M. Wt: 197.27 g/mol
InChI Key: QABFQTRGKUXCMP-UHFFFAOYSA-N
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Description

tert-Butyl 2,5-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxylate: is an organic compound with the molecular formula C9H15NO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is often used as a building block in organic synthesis due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 2,5-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxylate can be synthesized from N-boc-diallylamine. The synthesis involves the following steps:

    Formation of N-boc-diallylamine: This intermediate is prepared by reacting diallylamine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

    Cyclization: The N-boc-diallylamine undergoes cyclization to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2,5-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, hydrogenated pyrroles, and other functionalized compounds .

Scientific Research Applications

tert-Butyl 2,5-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl 2,5-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxylate exerts its effects involves:

Comparison with Similar Compounds

  • tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate
  • tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate
  • tert-Butyl 3,4-dihydro-2H-pyridine-1-carboxylate

Uniqueness: tert-Butyl 2,5-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in synthetic chemistry and various research applications .

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

tert-butyl 2,5-dimethyl-2,5-dihydropyrrole-1-carboxylate

InChI

InChI=1S/C11H19NO2/c1-8-6-7-9(2)12(8)10(13)14-11(3,4)5/h6-9H,1-5H3

InChI Key

QABFQTRGKUXCMP-UHFFFAOYSA-N

Canonical SMILES

CC1C=CC(N1C(=O)OC(C)(C)C)C

Origin of Product

United States

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